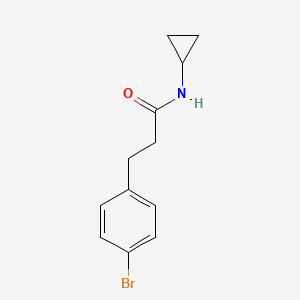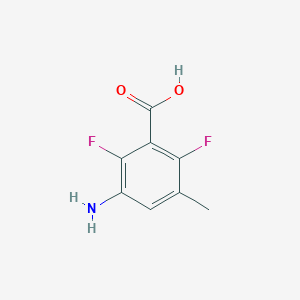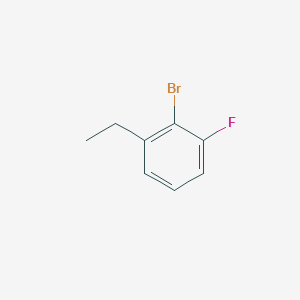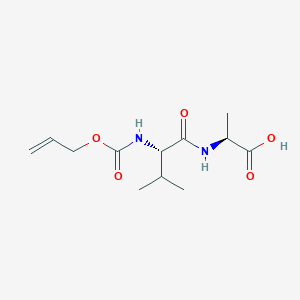
(S)-2-((S)-2-(烯丙氧羰基氨基)-3-甲基丁酰胺基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.
科学研究应用
(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a substrate or inhibitor in enzymatic studies.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid typically involves the following steps:
Protection of the amine group: The allyloxycarbonyl (Alloc) group is introduced to protect the amine functionality.
Formation of the amide bond: The protected amine is then coupled with a carboxylic acid derivative to form the amide bond.
Deprotection: The Alloc group is removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
化学反应分析
Types of Reactions
(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Alloc.
(S)-2-((S)-2-(benzyloxycarbonylamino)-3-methylbutanamido)propanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of (S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid lies in its specific protecting group and the resulting reactivity and stability. The Alloc group provides distinct advantages in certain synthetic applications, such as ease of removal under mild conditions.
属性
IUPAC Name |
(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-6-19-12(18)14-9(7(2)3)10(15)13-8(4)11(16)17/h5,7-9H,1,6H2,2-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWGNGKOQWZSA-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
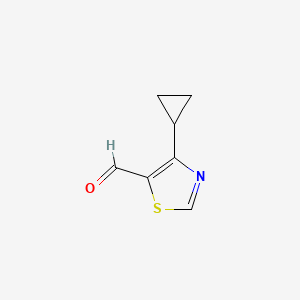

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
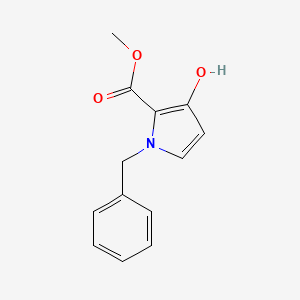
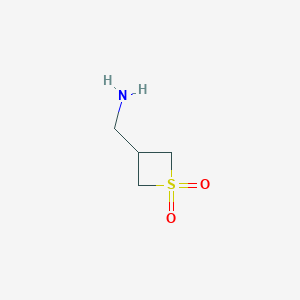
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
